Cas no 763065-29-8 (Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI))
Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI)
- EN300-2970618
- 763065-29-8
- (3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine
- (S)-1-(Pyrrolidin-3-ylmethyl)pyrrolidine
- 1-[[(3S)-pyrrolidin-3-yl]methyl]pyrrolidine
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- Inchi: 1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m0/s1
- InChI Key: DZFGWNNSHNOGPV-VIFPVBQESA-N
- SMILES: N1(CCCC1)C[C@@H]1CNCC1
Computed Properties
- Exact Mass: 154.147
- Monoisotopic Mass: 154.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3A^2
- XLogP3: 0.7
Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2970618-0.05g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 0.05g |
$202.0 | 2023-11-13 | |
| Enamine | EN300-2970618-0.1g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 0.1g |
$301.0 | 2023-11-13 | |
| Enamine | EN300-2970618-0.25g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 0.25g |
$431.0 | 2023-11-13 | |
| Enamine | EN300-2970618-0.5g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 0.5g |
$679.0 | 2023-11-13 | |
| Enamine | EN300-2970618-1g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 1g |
$871.0 | 2023-11-13 | |
| Enamine | EN300-2970618-2.5g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 2.5g |
$1707.0 | 2023-11-13 | |
| Enamine | EN300-2970618-5g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 5g |
$2525.0 | 2023-11-13 | |
| Enamine | EN300-2970618-10g |
(3S)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine |
763065-29-8 | 95% | 10g |
$3746.0 | 2023-11-13 | |
| 1PlusChem | 1P00GIE8-50mg |
Pyrrolidine, 1-[(3S)-3-pyrrolidinylmethyl]- (9CI) |
763065-29-8 | 95% | 50mg |
$303.00 | 2024-04-21 | |
| 1PlusChem | 1P00GIE8-100mg |
Pyrrolidine, 1-[(3S)-3-pyrrolidinylmethyl]- (9CI) |
763065-29-8 | 95% | 100mg |
$434.00 | 2024-04-21 |
Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI) Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI)
Chemical Profile of Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI) and CAS No. 763065-29-8
Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI), identified by the chemical abstracts service number CAS No. 763065-29-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex pyrrolidine backbone with a stereospecifically defined (3S)-configuration, has garnered attention due to its structural uniqueness and potential biological activity. The pyrrolidine ring is a common motif in bioactive molecules, often contributing to binding interactions with biological targets such as enzymes and receptors. The presence of the (3S)-configuration suggests careful stereochemical consideration in its synthesis and potential influence on its pharmacological properties.
The compound's structure, characterized by a methyl-substituted pyrrolidine moiety linked to another pyrrolidinyl group, positions it as a candidate for further exploration in drug discovery. The stereochemistry at the 3-position of the pyrrolidine ring is particularly noteworthy, as it can significantly impact the molecule's interactions with biological systems. This aspect has been increasingly recognized in modern drug design, where enantiomeric purity and stereochemical specificity are critical factors.
In recent years, there has been growing emphasis on the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Pyrrolidine derivatives, including this specific compound, have been extensively studied for their potential applications in treating various diseases. The unique structural features of this molecule make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI) is its potential role in modulating biological pathways relevant to neurological disorders. Pyrrolidine-based compounds have shown promise in preclinical studies as modulators of neurotransmitter systems. The stereospecificity of this compound may enhance its selectivity for target receptors, thereby improving therapeutic outcomes while minimizing off-target effects.
The synthesis of this compound involves intricate organic transformations that highlight the sophistication of modern synthetic chemistry. The construction of the pyrrolidine ring system followed by stereoselective functionalization requires meticulous planning and execution. Advances in catalytic methods and asymmetric synthesis have enabled more efficient and scalable production of such complex molecules.
Recent research has also explored the use of computational modeling to predict the binding affinity and pharmacokinetic properties of Pyrrolidine derivatives like this one. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries and insights into molecular interactions at an atomic level. Such integrative strategies are essential for accelerating the discovery process in pharmaceutical research.
The biological activity of CAS No. 763065-29-8 has been preliminarily investigated in several contexts. Studies suggest that it may exhibit inhibitory effects on certain enzymes implicated in metabolic pathways associated with inflammation and oxidative stress. These findings align with broader trends in drug development aimed at targeting multifaceted disease mechanisms.
The potential therapeutic applications of this compound extend beyond neurological disorders. Its structural framework suggests utility in addressing other conditions characterized by dysregulated cellular signaling pathways. The precise stereochemistry inherent in its structure may confer advantages such as enhanced solubility or improved metabolic stability, which are crucial for drug candidates intended for clinical use.
As research continues to uncover new biological targets and mechanisms, compounds like Pyrrolidine,1-[(3S)-3-pyrrolidinylmethyl]- (9CI) will remain at the forefront of medicinal chemistry innovation. The integration of cutting-edge synthetic methodologies with advanced computational tools ensures that promising candidates such as this one can be rapidly optimized for efficacy and safety.
The journey from laboratory discovery to clinical application involves rigorous testing across multiple phases, including preclinical trials and subsequent human studies. Each step is critical to validating the compound's potential as a therapeutic agent while ensuring compliance with regulatory standards worldwide.
In conclusion,Pyrrolidine derivatives, exemplified by CAS No. 763065-29-8, represent a vibrant area of research with significant implications for human health. The unique structural features and stereochemical considerations make these compounds valuable tools for exploring new therapeutic strategies across diverse disease areas.
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